![molecular formula C13H18OTe B14423601 [(2-Methoxycyclohexyl)tellanyl]benzene CAS No. 82486-24-6](/img/structure/B14423601.png)
[(2-Methoxycyclohexyl)tellanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxycyclohexyl)tellanyl]benzene is an organotellurium compound that features a benzene ring substituted with a tellanyl group attached to a 2-methoxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxycyclohexyl)tellanyl]benzene typically involves the reaction of 2-methoxycyclohexyl lithium with tellurium tetrachloride, followed by the introduction of a benzene ring through a coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxycyclohexyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to tellurium hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of tellurium dioxide (TeO₂) and other oxides.
Reduction: Formation of tellurium hydrides (R-TeH).
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
[(2-Methoxycyclohexyl)tellanyl]benzene has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of [(2-Methoxycyclohexyl)tellanyl]benzene involves its interaction with molecular targets through the tellanyl group. The tellanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
[(2-Methoxycyclohexyl)selenyl]benzene: Similar structure with selenium instead of tellurium.
[(2-Methoxycyclohexyl)sulfanyl]benzene: Similar structure with sulfur instead of tellurium.
[(2-Methoxycyclohexyl)stannyl]benzene: Similar structure with tin instead of tellurium.
Uniqueness
[(2-Methoxycyclohexyl)tellanyl]benzene is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and tin analogs. These properties make it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
82486-24-6 |
|---|---|
Molecular Formula |
C13H18OTe |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
(2-methoxycyclohexyl)tellanylbenzene |
InChI |
InChI=1S/C13H18OTe/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChI Key |
QVURWDOMADVZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
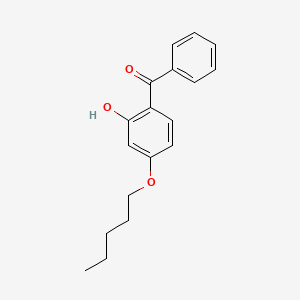
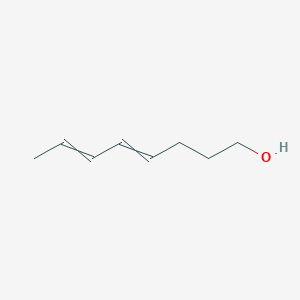
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
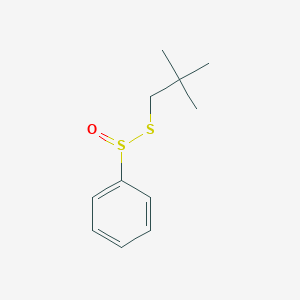
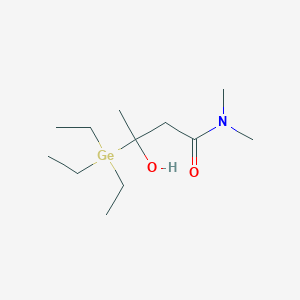
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)


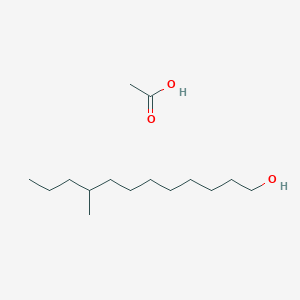
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
